

biological activity of 5-methyl-1,3-oxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-methyl-1,3-oxazole-4-carboxylic Acid

Cat. No.: B011015

[Get Quote](#)

An In-depth Technical Guide to the Biological Activity of **5-methyl-1,3-oxazole-4-carboxylic Acid** and its Derivatives

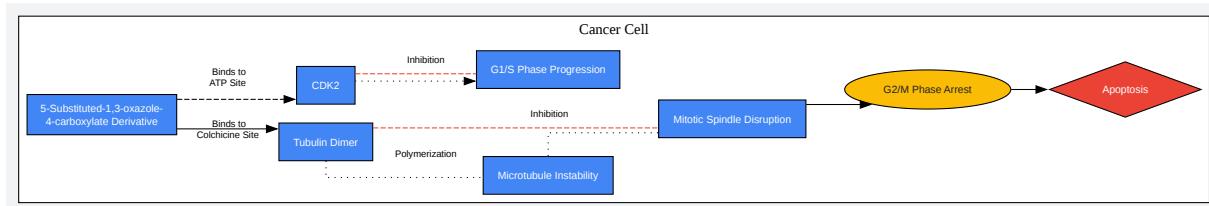
Introduction: The Oxazole Scaffold in Medicinal Chemistry

The 1,3-oxazole is a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This scaffold is considered a "privileged structure" in medicinal chemistry, frequently appearing as a core component in a multitude of pharmacologically active compounds.^{[1][2]} Oxazole derivatives exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.^{[1][3]} The substitution pattern on the oxazole ring plays a pivotal role in defining its specific biological function and target interaction.^[1]

This guide focuses on the biological activity of **5-methyl-1,3-oxazole-4-carboxylic acid**. Due to the limited volume of publicly available research on this specific molecule, this document will synthesize data from closely related analogues, particularly 5-substituted-1,3-oxazole-4-carboxylates, to provide a comprehensive overview of its potential therapeutic applications. We will explore the established anticancer activities of its sulfonyl derivatives, and delve into the potential for anti-inflammatory and antimicrobial applications based on the broader class of oxazole compounds. The insights and protocols herein are designed to equip researchers,

scientists, and drug development professionals with the foundational knowledge to investigate this promising chemical entity.

Part 1: Anticancer Activity - Insights from 5-Sulfonyl-1,3-Oxazole-4-Carboxylate Analogues


The most potent and well-documented biological activity for the 1,3-oxazole-4-carboxylate core comes from studies on derivatives where the 5-position is substituted with a sulfonyl group. This chemical modification has yielded compounds with significant and broad-spectrum anticancer activity, providing a compelling starting point for evaluating the potential of **5-methyl-1,3-oxazole-4-carboxylic acid**.^{[4][5]}

Mechanism of Action: A Multi-Target Hypothesis

While the precise mechanism for the 5-methyl variant is unconfirmed, molecular docking studies performed on the highly active analogue, methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate, suggest potential interactions with key proteins involved in cell division and proliferation.^{[4][5]} The proposed mechanisms include:

- **Tubulin Polymerization Inhibition:** The compound is hypothesized to bind to the colchicine binding site of tubulin. This interaction disrupts the dynamic assembly and disassembly of microtubules, which are essential for forming the mitotic spindle during cell division. The ultimate result is cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.^[4]
- **Cyclin-Dependent Kinase 2 (CDK2) Inhibition:** Docking studies also indicate a potential binding interaction with the ATP-binding site of CDK2.^[5] CDK2 is a critical enzyme that drives the cell cycle from the G1 to the S phase. Its inhibition would halt cell cycle progression and prevent cancer cell replication.

It is plausible that the anticancer effect of this oxazole scaffold is not due to a single target but a combination of interactions with multiple pathways that govern cell proliferation and survival.

[Click to download full resolution via product page](#)

Caption: Hypothesized anticancer mechanisms of 5-substituted-1,3-oxazole-4-carboxylates.

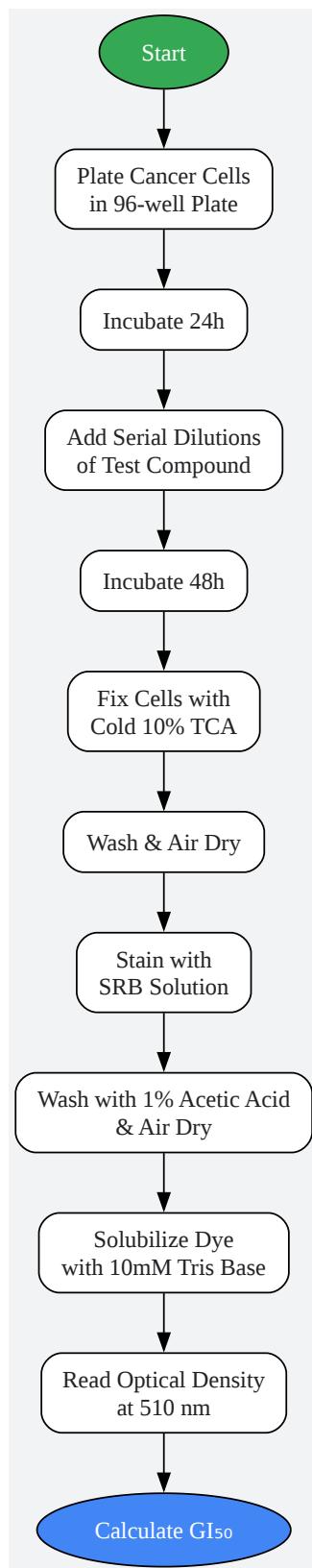
Quantitative Data: In Vitro Cytotoxicity

The National Cancer Institute (NCI) conducted a comprehensive 60-cell line screen on methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate. The compound demonstrated a potent and broad range of cytotoxic activity.[4][5] The table below summarizes its efficacy metrics.

Parameter	Average Value (mol/L)	Interpretation
GI ₅₀	5.37×10^{-6}	Concentration causing 50% growth inhibition.
TGI	1.29×10^{-5}	Concentration causing total growth inhibition (cytostatic effect).
LC ₅₀	3.60×10^{-5}	Concentration causing a net 50% cell death (cytocidal effect).

Table 1: NCI-60 five-dose screening parameters for methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate.[5]

The compound showed particular sensitivity in leukemia and non-small cell lung cancer cell lines.^[4] This data strongly supports the rationale for screening **5-methyl-1,3-oxazole-4-carboxylic acid** against a similar panel of cancer cell lines.


Experimental Protocol: Sulforhodamine B (SRB) Cell Viability Assay

This protocol outlines a standard procedure for assessing the in vitro anticancer activity of a test compound, mirroring the methodology of the NCI-60 screen.

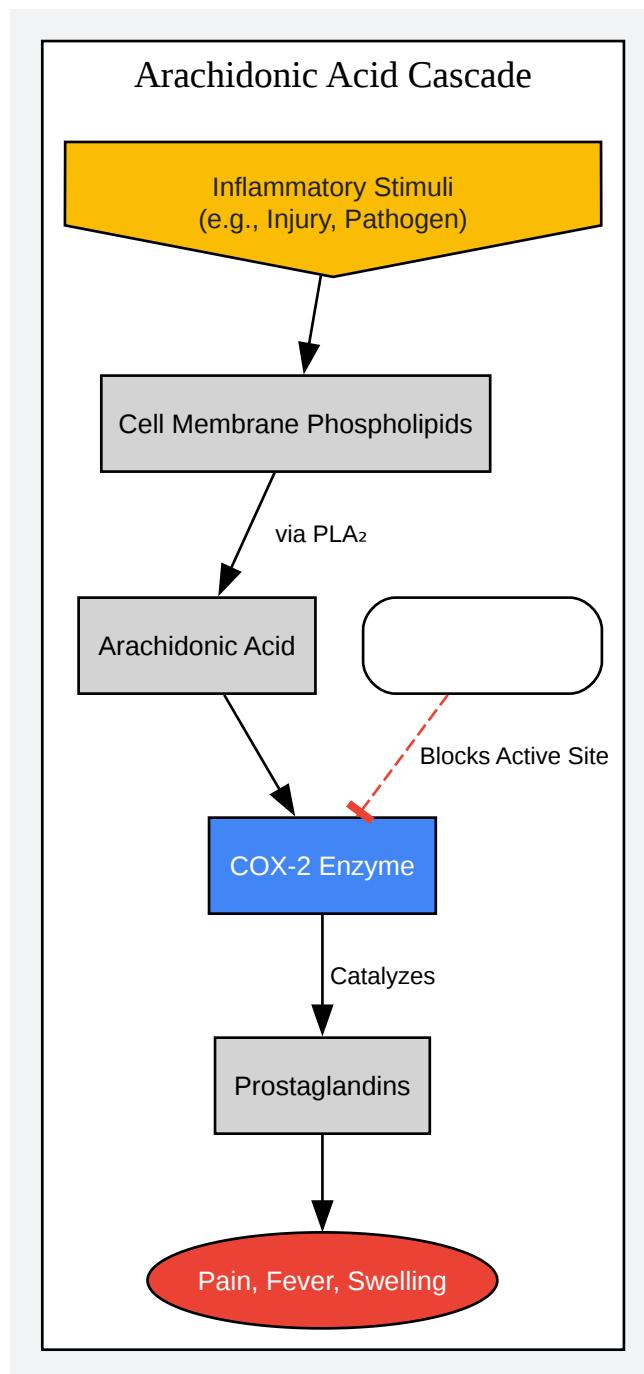
Causality: The SRB assay is chosen for its reliability, sensitivity, and basis in measuring cellular protein content, which provides a stable endpoint for estimating cell number.

- **Cell Culture:** Plate cells from a chosen cancer cell line (e.g., NCI-H522 lung cancer) in 96-well microtiter plates at the optimal plating density (5,000-20,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂, to allow for cell attachment.
- **Compound Preparation:** Prepare a stock solution of **5-methyl-1,3-oxazole-4-carboxylic acid** in DMSO. Create a series of dilutions in complete culture medium to achieve final concentrations ranging from 10⁻⁴ M to 10⁻⁸ M.
- **Treatment:** Add 100 µL of the diluted compound solutions to the appropriate wells. Include wells with medium and DMSO only (vehicle control) and untreated wells.
- **Incubation:** Incubate the plates for 48 hours under standard cell culture conditions.
- **Cell Fixation:** Discard the supernatant. Gently add 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
 - **Expertise Insight:** TCA fixation is critical as it precipitates total cellular protein, to which the SRB dye will bind stoichiometrically.
- **Washing:** Wash the plates five times with slow-running tap water to remove TCA and excess medium components. Allow plates to air dry completely.
- **Staining:** Add 70 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Stain for 15-30 minutes at room temperature.

- Wash and Dry: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow plates to air dry.
- Solubilization: Add 200 μ L of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place on a shaker for 10 minutes.
- Data Acquisition: Read the optical density (OD) at 510 nm using a microplate reader.
- Analysis: Calculate the percentage growth inhibition using the formula: $[(OD_{control} - OD_{test}) / OD_{control}] \times 100$. Plot the results to determine the GI_{50} value.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the Sulforhodamine B (SRB) cell viability assay.


Part 2: Potential Anti-inflammatory Activity

The oxazole scaffold is a common feature in compounds designed to target inflammatory pathways.^[6] While direct evidence for **5-methyl-1,3-oxazole-4-carboxylic acid** is pending, the structural similarity to known anti-inflammatory agents provides a strong rationale for investigation. For instance, the isomeric compound 5-methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of Leflunomide, an immunomodulatory drug used to treat rheumatoid arthritis.^[7]

Potential Molecular Targets

Many oxazole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade.^{[2][6]} Two high-potential targets for **5-methyl-1,3-oxazole-4-carboxylic acid** include:

- Cyclooxygenase-2 (COX-2): This enzyme is induced at sites of inflammation and is responsible for converting arachidonic acid into prostaglandins, which are potent mediators of pain, fever, and swelling.^[6] Selective COX-2 inhibition is a hallmark of modern nonsteroidal anti-inflammatory drugs (NSAIDs).
- Phosphodiesterase 4 (PDE4): PDE4 is an enzyme that degrades cyclic AMP (cAMP) in immune and inflammatory cells. Inhibiting PDE4 increases cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF- α and interleukins.^[2]

[Click to download full resolution via product page](#)

Caption: Simplified COX-2 inflammatory pathway and the site of inhibition.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

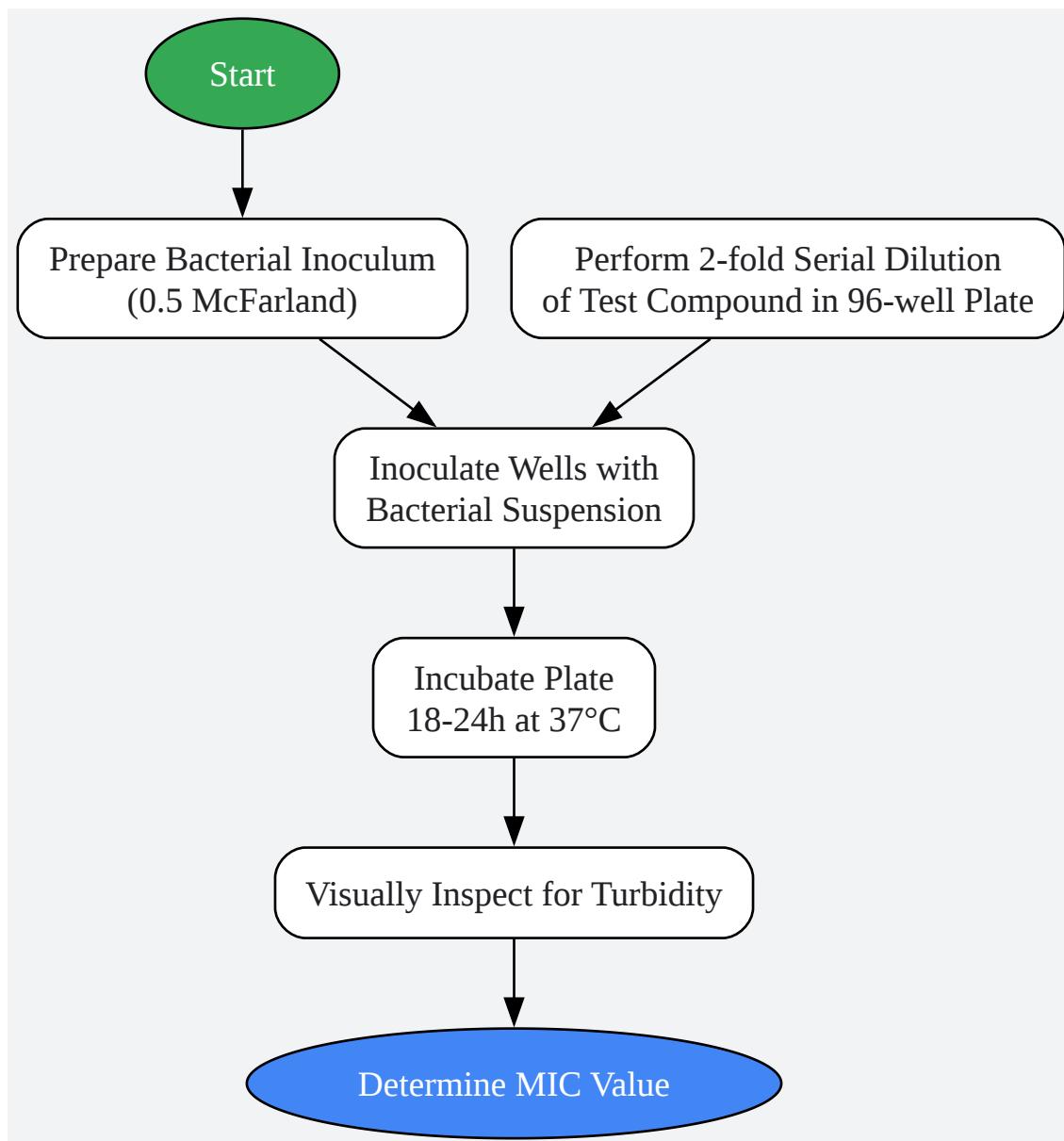
This protocol describes a method to determine the ability of a test compound to inhibit the peroxidase activity of human recombinant COX-2.

Trustworthiness: This self-validating system includes a known inhibitor (e.g., Celecoxib) as a positive control and a vehicle control to establish baseline enzyme activity, ensuring the reliability of the results.

- **Reagent Preparation:** Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), Heme cofactor, human recombinant COX-2 enzyme, and a colorimetric substrate like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
- **Compound Dilution:** Prepare a dilution series of **5-methyl-1,3-oxazole-4-carboxylic acid** and a reference COX-2 inhibitor (e.g., Celecoxib) in DMSO.
- **Reaction Setup:** In a 96-well plate, add in the following order:
 - 90 µL of assay buffer.
 - 10 µL of Heme.
 - 10 µL of COX-2 enzyme solution.
 - 10 µL of the diluted test compound or control.
- **Pre-incubation:** Gently mix and incubate the plate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
- **Initiate Reaction:** Add 20 µL of Arachidonic Acid (substrate) to all wells to initiate the reaction.
- **Develop Color:** Immediately add 20 µL of the colorimetric substrate (TMPD). The peroxidase activity will oxidize TMPD, causing a color change.
- **Data Acquisition:** Read the absorbance at 590 nm every minute for 10 minutes using a microplate reader in kinetic mode.
- **Analysis:** Calculate the rate of reaction (V) for each concentration. Determine the percent inhibition relative to the vehicle control and plot against the compound concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of COX-2 activity).

Part 3: Potential Antimicrobial Activity

The oxazole nucleus is a cornerstone in the development of new antimicrobial agents, with many derivatives showing a broad spectrum of activity.^{[3][8]} This is driven by the ability of the five-membered ring to interact with various microbial enzymes and receptors.^[8] Synthetic oxazoles have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains, making this a critical area of investigation for **5-methyl-1,3-oxazole-4-carboxylic acid**.^{[1][9]}


Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for assessing antimicrobial potency.

Causality: The broth microdilution method is chosen over agar diffusion because it provides a quantitative result (the MIC value), which is more precise for comparing the potency of different compounds.

- **Strain Preparation:** Culture bacterial strains (e.g., *Staphylococcus aureus* ATCC 29213 and *Escherichia coli* ATCC 25922) overnight in cation-adjusted Mueller-Hinton Broth (MHB). Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1.5×10^8 CFU/mL. Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in the test wells.
- **Compound Plating:** In a 96-well plate, add 50 μ L of sterile MHB to wells 2 through 12. Add 100 μ L of the test compound stock solution (e.g., at 256 μ g/mL) to well 1.
- **Serial Dilution:** Perform a 2-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, then transferring 50 μ L from well 2 to well 3, and so on, down to well 10. Discard 50 μ L from well 10. Wells 11 (inoculum, no compound) and 12 (broth only) will serve as positive and negative growth controls, respectively.
- **Inoculation:** Add 50 μ L of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 μ L.
- **Incubation:** Cover the plate and incubate at 35-37°C for 18-24 hours.

- Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well). A colorimetric indicator like Resazurin can be added to aid visualization (blue = no growth, pink = growth).

[Click to download full resolution via product page](#)

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While direct biological data on **5-methyl-1,3-oxazole-4-carboxylic acid** remains limited in published literature, a comprehensive analysis of its structural analogues provides a robust framework for guiding future research. The significant anticancer activity of 5-sulfonyl-1,3-oxazole-4-carboxylates strongly suggests that the core scaffold is a promising candidate for oncological drug discovery, potentially acting through mechanisms like tubulin polymerization or CDK2 inhibition.^{[4][5]} Furthermore, the well-established anti-inflammatory and antimicrobial profiles of the broader oxazole family provide compelling secondary avenues for investigation.^{[3][6]}

The path forward is clear: the synthesis of **5-methyl-1,3-oxazole-4-carboxylic acid** followed by systematic screening using the protocols detailed in this guide will be essential to elucidating its true therapeutic potential. The assays described—SRB for cytotoxicity, COX-2 inhibition for anti-inflammatory action, and broth microdilution for antimicrobial efficacy—represent the foundational experiments required to build a comprehensive biological profile of this compound. The convergence of data from these closely related structures strongly indicates that **5-methyl-1,3-oxazole-4-carboxylic acid** is a molecule of significant interest, warranting dedicated exploration by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. d-nb.info [d-nb.info]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iajps.com [iajps.com]
- 4. jnas.nbuu.gov.ua [jnas.nbuu.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 7. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- To cite this document: BenchChem. [biological activity of 5-methyl-1,3-oxazole-4-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b011015#biological-activity-of-5-methyl-1-3-oxazole-4-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com